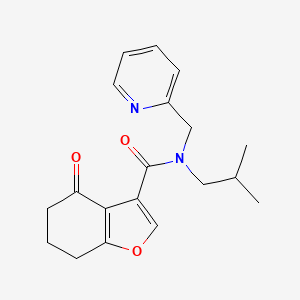

N-异丁基-4-氧代-N-(吡啶-2-基甲基)-4,5,6,7-四氢-1-苯并呋喃-3-甲酰胺

描述

Synthesis Analysis

The synthesis of N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide and related compounds typically involves multi-component reactions that utilize base catalysis in aqueous environments. For instance, similar compounds have been synthesized through three-component reactions involving N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature (Jayarajan et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of such compounds often employs a combination of Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction techniques. These methodologies provide detailed insights into the bond formations, functional groups, and overall molecular geometry. The mentioned compounds' structures were confirmed through these techniques, and computational chemistry methods further supported the findings (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide are influenced by its functional groups and molecular structure. The compound's reactivity can be analyzed through its interaction with different chemical agents, showcasing its potential in forming various derivatives. Studies have focused on the Bischler-Napieralski reaction to synthesize related compounds, demonstrating the versatility and reactivity of such molecular frameworks (Browne et al., 1981).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, can be determined using spectroscopy and crystallography. For instance, the crystal structure and Hirshfeld surface analysis of a closely related N-(pyridin-2-ylmethyl)benzamide derivative reveal insights into the molecular orientations and intermolecular interactions (Artheswari et al., 2019).

Chemical Properties Analysis

Chemical properties analysis includes the compound's reactivity, stability under various conditions, and potential chemical transformations. Experimental and theoretical studies on related compounds have shown a range of reactivities and provided a basis for understanding the chemical behavior of N-isobutyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide. For example, methylation studies on the pyridine moiety have been conducted to enhance the biological properties of similar molecules, indicating the chemical modification potential of these compounds (Ukrainets et al., 2015).

科学研究应用

晶体工程和药物共晶

新型的甲酰胺-吡啶 N-氧化物合成子,通过 N-H...O 氢键和 C-H...O 相互作用维持,有助于组装异烟酰胺 N-氧化物成三螺旋结构。这种杂合成子已被用于合成巴比妥类药物与 4,4'-联吡啶 N,N'-氧化物的共晶,证明了其在晶体工程和药物共晶形成中的用途 (Reddy, Babu, & Nangia, 2006)。

抗过敏剂的合成

对抗过敏剂的研究导致了 5-氧代-5H-[1]苯并吡喃[2,3-b]吡啶-3-羧酸及其四唑类似物的合成。这些化合物表现出显着的抗过敏活性,并已被考虑用于临床研究,表明它们在治疗过敏反应方面的潜力 (Nohara 等人,1985)。

胆碱酯酶抑制活性

合成了一系列苯并呋喃-2-甲酰胺-N-苄基吡啶卤化物衍生物作为胆碱酯酶抑制剂。其中一些化合物显示出有效的丁酰胆碱酯酶抑制效果,并对 Aβ 自聚集表现出良好的抑制效果,突出了它们在治疗阿尔茨海默病等神经退行性疾病方面的潜力 (Abedinifar 等人,2018)。

属性

IUPAC Name |

N-(2-methylpropyl)-4-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13(2)10-21(11-14-6-3-4-9-20-14)19(23)15-12-24-17-8-5-7-16(22)18(15)17/h3-4,6,9,12-13H,5,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPOVALMWMOXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC1=CC=CC=N1)C(=O)C2=COC3=C2C(=O)CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5'-[(2,4-dichlorophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone)](/img/structure/B4023887.png)

![4-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4023888.png)

![5-({3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)pyrimidine](/img/structure/B4023893.png)

![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)

![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4023929.png)

![4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4023948.png)

![1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane](/img/structure/B4023957.png)

![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)

![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)

![6-[3-chloro-4-(2-phenoxyethoxy)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4023981.png)